molecular formula C20H14FN3O2S3 B6530121 N-(1,3-benzothiazol-2-yl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide CAS No. 946199-86-6

N-(1,3-benzothiazol-2-yl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6530121
CAS No.: 946199-86-6
M. Wt: 443.5 g/mol
InChI Key: FUCPSESVUJGJBP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a thiazole ring via an acetamide bridge. The thiazole moiety is substituted with a sulfanyl group connected to a 4-fluorophenyl ketone. The fluorine atom on the phenyl ring may enhance lipophilicity and metabolic stability, while the acetamide group facilitates hydrogen bonding, critical for target interactions .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S3/c21-13-7-5-12(6-8-13)16(25)11-28-20-22-14(10-27-20)9-18(26)24-19-23-15-3-1-2-4-17(15)29-19/h1-8,10H,9,11H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCPSESVUJGJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison:

Structural Features

Compound Name Core Structure Key Substituents Hydrogen Bonding Motifs Reference
N-(1,3-benzothiazol-2-yl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide Benzothiazole + Thiazole 4-Fluorophenyl ketone, sulfanyl bridge Likely N–H⋯O/N interactions (unreported) -
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl R₂²(8) dimer via N–H⋯N bonds
2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide Benzothiazole + Thienopyrimidinone 4-Fluorophenyl, sulfanyl bridge, 6-methyl benzothiazole Unreported
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide Benzisothiazole 4-Hydroxyphenyl, trioxo group O–H⋯O and N–H⋯O interactions
  • Sulfur-Containing Bridges: The sulfanyl group in the target compound and ’s thienopyrimidinone derivative may enhance redox activity or metal coordination, unlike simpler acetamides . Tautomerism: Unlike 1,2,4-triazole derivatives in , which exhibit thione-thiol tautomerism, the target compound’s rigid thiazole-benzothiazole system likely restricts such equilibria .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : The target compound’s C=O (1680–1700 cm⁻¹) and C=S (1240–1260 cm⁻¹) stretches align with ’s triazole-thiones . Absence of ν(S–H) (~2500 cm⁻¹) confirms the absence of thiol tautomers .
  • Hydrogen Bonding : While the target compound’s crystal structure is unreported, ’s R₂²(8) dimers and ’s O–H⋯O networks suggest similar intermolecular stabilization .

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